molecular formula C15H19N5O B15122450 2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine

2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine

Cat. No.: B15122450
M. Wt: 285.34 g/mol
InChI Key: XCBXGCLSVLTFBS-UHFFFAOYSA-N
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Description

2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyrazin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the piperidine moiety through nucleophilic substitution reactions. The pyrazin-2-yloxy group can be introduced via etherification reactions using appropriate pyrazine derivatives and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce various reduced pyrazine derivatives .

Scientific Research Applications

2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine is unique due to its combination of a pyrazine ring with a piperidine moiety and a pyrazin-2-yloxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

2-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazine

InChI

InChI=1S/C15H19N5O/c1-12-8-17-9-14(19-12)20-6-2-13(3-7-20)11-21-15-10-16-4-5-18-15/h4-5,8-10,13H,2-3,6-7,11H2,1H3

InChI Key

XCBXGCLSVLTFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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